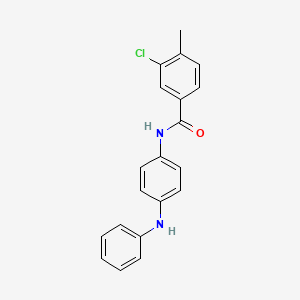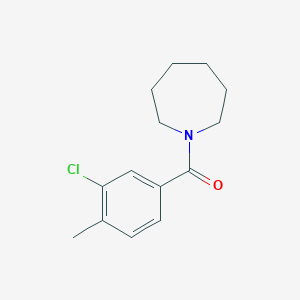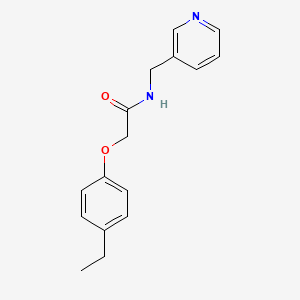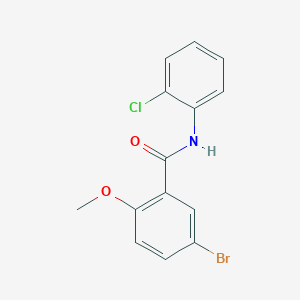
5-bromo-N-(2-chlorophenyl)-2-methoxybenzamide
Overview
Description
5-bromo-N-(2-chlorophenyl)-2-methoxybenzamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 11-7082 and is used as an inhibitor of nuclear factor kappa B (NF-κB) activation. This compound has gained a lot of attention in the scientific community due to its potential applications in cancer research and other diseases that involve inflammation.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-methoxybenzamide involves the inhibition of NF-κB activation. This transcription factor plays a key role in regulating the expression of genes involved in inflammation and cell proliferation. By inhibiting NF-κB, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well studied. This compound has been shown to inhibit the activation of NF-κB, which can reduce inflammation and inhibit the growth of cancer cells. It has also been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(2-chlorophenyl)-2-methoxybenzamide in lab experiments is its ability to inhibit NF-κB activation. This makes it a useful tool for studying the role of NF-κB in various biological processes, including inflammation and cancer cell proliferation. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Future Directions
There are several potential future directions for research involving 5-bromo-N-(2-chlorophenyl)-2-methoxybenzamide. One area of interest is the development of new cancer therapies that target NF-κB activation. Another potential direction is the use of this compound in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound.
Scientific Research Applications
5-bromo-N-(2-chlorophenyl)-2-methoxybenzamide is widely used in scientific research, particularly in cancer research. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer cell proliferation. This compound has also been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
properties
IUPAC Name |
5-bromo-N-(2-chlorophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-6-9(15)8-10(13)14(18)17-12-5-3-2-4-11(12)16/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHOXOUPODKBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





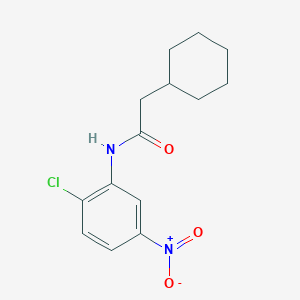


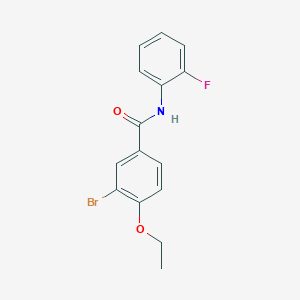
![methyl 3-[(3-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B3461053.png)

![N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide](/img/structure/B3461074.png)
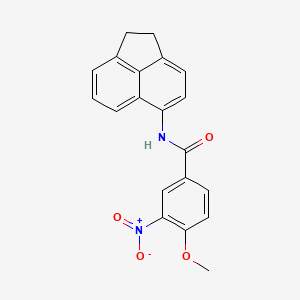
![3-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B3461091.png)
